molecular formula C18H23NO4S B4287211 4-tert-butyl-N-(3,5-dimethoxyphenyl)benzenesulfonamide

4-tert-butyl-N-(3,5-dimethoxyphenyl)benzenesulfonamide

Cat. No. B4287211
M. Wt: 349.4 g/mol
InChI Key: QYJUDTUDCSHHAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-(3,5-dimethoxyphenyl)benzenesulfonamide, also known as TDM-1, is a small molecule drug used in cancer treatment. It is a conjugate of trastuzumab, a monoclonal antibody, and DM1, a microtubule inhibitor. TDM-1 has shown promising results in the treatment of HER2-positive breast cancer.

Mechanism of Action

4-tert-butyl-N-(3,5-dimethoxyphenyl)benzenesulfonamide targets HER2-positive cancer cells by binding to the HER2 receptor on the cell surface. The drug-antibody conjugate is internalized by the cancer cells, and the linker molecule is cleaved, releasing DM1 to bind to microtubules and inhibit their function. This leads to cell cycle arrest and apoptosis of the cancer cells.
Biochemical and physiological effects:
4-tert-butyl-N-(3,5-dimethoxyphenyl)benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with a long half-life and low toxicity. The drug is well-tolerated by patients, with fewer side effects than traditional chemotherapy. 4-tert-butyl-N-(3,5-dimethoxyphenyl)benzenesulfonamide has also been shown to have a higher response rate and longer progression-free survival compared to other HER2-targeted therapies.

Advantages and Limitations for Lab Experiments

4-tert-butyl-N-(3,5-dimethoxyphenyl)benzenesulfonamide is a valuable tool for studying the HER2 signaling pathway and its role in cancer progression. It can be used in vitro and in vivo to investigate the efficacy of HER2-targeted therapies and their mechanisms of action. However, 4-tert-butyl-N-(3,5-dimethoxyphenyl)benzenesulfonamide is expensive and may not be accessible to all researchers. It also requires specialized handling and storage conditions.

Future Directions

There are several future directions for 4-tert-butyl-N-(3,5-dimethoxyphenyl)benzenesulfonamide research. One area of interest is the development of combination therapies that can enhance its effectiveness. Another area is the investigation of 4-tert-butyl-N-(3,5-dimethoxyphenyl)benzenesulfonamide in other HER2-positive cancers, such as gastric and lung cancer. Additionally, there is ongoing research on the optimization of the drug's pharmacokinetic properties and the development of new linkers that can improve its stability and efficacy.

Scientific Research Applications

4-tert-butyl-N-(3,5-dimethoxyphenyl)benzenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of HER2-positive breast cancer. It has shown superior efficacy and safety compared to traditional chemotherapy regimens. 4-tert-butyl-N-(3,5-dimethoxyphenyl)benzenesulfonamide has also been investigated in combination with other drugs to improve its effectiveness.

properties

IUPAC Name

4-tert-butyl-N-(3,5-dimethoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S/c1-18(2,3)13-6-8-17(9-7-13)24(20,21)19-14-10-15(22-4)12-16(11-14)23-5/h6-12,19H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJUDTUDCSHHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-(3,5-dimethoxyphenyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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